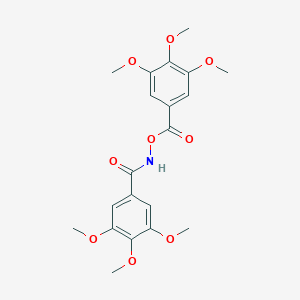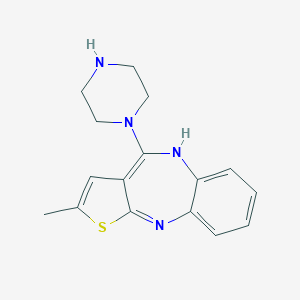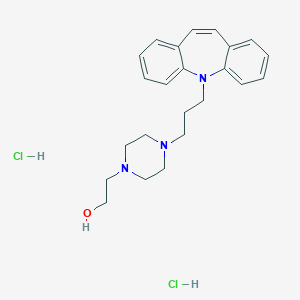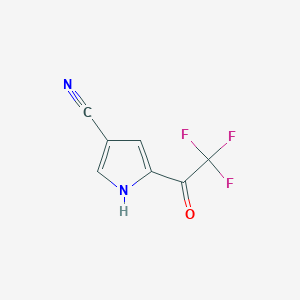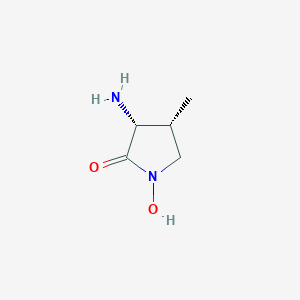![molecular formula C9H15NO B164634 (1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one CAS No. 126811-06-1](/img/structure/B164634.png)
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one, also known as (1R,6R)-(+)-camphorquinone, is a chiral bicyclic ketone that has been widely used in organic synthesis and pharmaceutical research. It is a versatile building block for the synthesis of various biologically active compounds due to its unique stereochemistry and reactivity.
Wirkmechanismus
The mechanism of action of (1R,6R)-(+)-camphorquinone is not fully understood. However, it is believed to act as a Lewis acid catalyst in various reactions, such as the Diels-Alder reaction and the Michael addition. It can also undergo enantioselective reduction to form chiral alcohols.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (1R,6R)-(+)-camphorquinone. However, it has been reported to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,6R)-(+)-camphorquinone in lab experiments include its high enantiomeric purity, easy availability, and versatile reactivity. However, its limitations include its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of (1R,6R)-(+)-camphorquinone. These include the exploration of its potential as a chiral auxiliary in asymmetric synthesis and as a ligand in asymmetric catalysis. It can also be used as a starting material for the synthesis of novel chiral polymers and dendrimers. Further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic applications.
Synthesemethoden
There are several methods for synthesizing (1R,6R)-(+)-camphorquinone, including the oxidation of (1R,6R)-(+)-camphor with various oxidants, such as selenium dioxide, potassium permanganate, and chromium trioxide. Another method involves the reaction of (1R,6R)-(+)-camphor with N-bromosuccinimide in the presence of a Lewis acid catalyst. These methods have been optimized to provide high yields and enantiomeric purity of (1R,6R)-(+)-camphorquinone.
Wissenschaftliche Forschungsanwendungen
(1R,6R)-(+)-Camphorquinone has been extensively used in the synthesis of natural products, pharmaceuticals, and agrochemicals. It has also been employed as a chiral auxiliary in asymmetric synthesis and as a ligand in asymmetric catalysis. In addition, (1R,6R)-(+)-camphorquinone has been used as a starting material for the synthesis of chiral polymers and dendrimers.
Eigenschaften
CAS-Nummer |
126811-06-1 |
|---|---|
Produktname |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-9(11)8(10)6-5-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
NSXLLMSGQVUQOG-HTQZYQBOSA-N |
Isomerische SMILES |
CN1[C@@H]2CCCC(=O)[C@H]1CC2 |
SMILES |
CN1C2CCCC(=O)C1CC2 |
Kanonische SMILES |
CN1C2CCCC(=O)C1CC2 |
Synonyme |
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



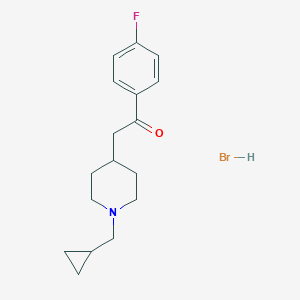
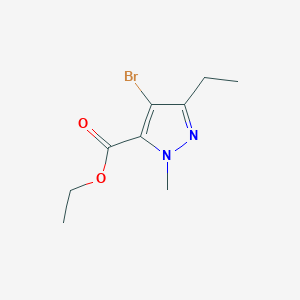
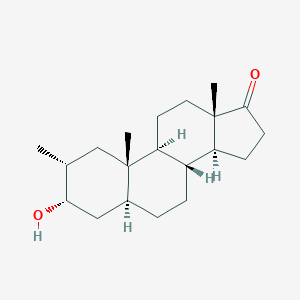
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
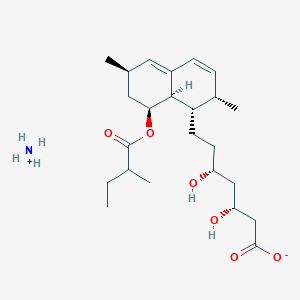
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
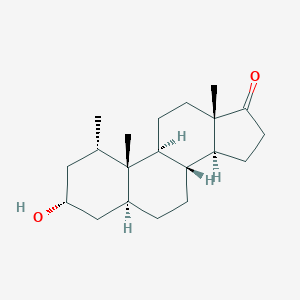
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
